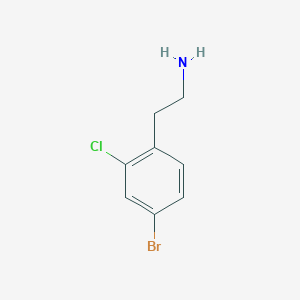

2-(4-Bromo-2-chlorophenyl)ethanamine

Descripción general

Descripción

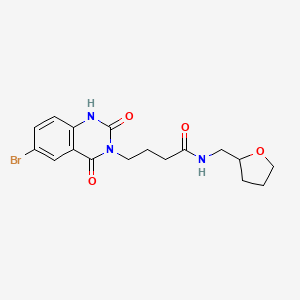

“2-(4-Bromo-2-chlorophenyl)ethanamine” is a chemical compound . It is a derivative of phenethylamine, a class of compounds with various applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of bromine and chlorine atoms on the phenyl ring . The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.Aplicaciones Científicas De Investigación

Metabolism and Identification

A study on the metabolism of psychoactive phenethylamines in rats identified several metabolites of a compound structurally related to 2-(4-Bromo-2-chlorophenyl)ethanamine, demonstrating the pathways such compounds undergo in biological systems. This research helps in understanding the biotransformation of similar compounds, which is crucial for pharmacology and toxicology studies (Kanamori et al., 2002).

Synthetic Methodologies

Research on synthetic methodologies has led to the development of new compounds with potential applications in materials science and pharmaceuticals. For instance, the selective arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via Pd-catalyzed Suzuki cross-coupling reactions showcases the creation of derivatives with varied electronic and optical properties, which can be fundamental in designing new materials and drugs (Nazeer et al., 2020).

Molecular Dynamics and Computational Studies

Computational studies have been utilized to understand the reactivity, electronic properties, and potential applications of similar compounds. For example, a computational study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives provides insights into the chemical behavior of these compounds, which is vital for designing reaction pathways and predicting new compound properties (Erdogan & Erdoğan, 2019).

Environmental Applications

In the context of environmental science , the identification and analysis of novel psychoactive substances, including those structurally related to this compound, are critical for monitoring water quality and understanding the environmental impact of these compounds. Techniques such as HPLC-Q-TOF-MS have been employed to identify and quantify novel compounds in biological material, aiding in the assessment of their presence in environmental samples and potential toxicological effects (Wiergowski et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromo-2-chlorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYRSYUPFKJPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2800587.png)

![2-Chloro-1-[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]pyrrolidin-1-yl]propan-1-one](/img/structure/B2800591.png)

![N-(4-methoxyphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2800601.png)

![N-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B2800603.png)

![4-benzoyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800604.png)

![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2800606.png)